2-Ethyl-1-isopropyl-5-methyl-1H-pyrrole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-1-isopropyl-5-methyl-1H-pyrrole is a heterocyclic organic compound with the molecular formula C10H17N It belongs to the pyrrole family, which is characterized by a five-membered ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-1-isopropyl-5-methyl-1H-pyrrole can be achieved through several methods. One common approach involves the Paal-Knorr synthesis, which is a condensation reaction between a 1,4-dicarbonyl compound and an amine. For this specific compound, the reaction between 2,5-hexanedione and isopropylamine under acidic conditions can yield the desired pyrrole derivative .
Industrial Production Methods
Industrial production of pyrrole derivatives often involves catalytic processes to ensure high yield and purity. The use of metal catalysts, such as iron or copper, can facilitate the cyclization of appropriate precursors to form the pyrrole ring. Additionally, solvent-free or green chemistry approaches are being explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-1-isopropyl-5-methyl-1H-pyrrole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form pyrrole-2,5-dicarboxylic acid derivatives.
Reduction: Reduction reactions can convert the pyrrole ring into pyrrolidine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) or sulfonyl chlorides (RSO2Cl) can be employed under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acid derivatives, while substitution reactions can introduce halogen or sulfonyl groups onto the pyrrole ring .
Scientific Research Applications
2-Ethyl-1-isopropyl-5-methyl-1H-pyrrole has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Pyrrole derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: This compound is explored for its potential use in drug development, particularly in designing molecules that can interact with specific biological targets.
Industry: Pyrrole derivatives are used in the production of dyes, pigments, and polymers due to their stability and reactivity
Mechanism of Action
The mechanism of action of 2-Ethyl-1-isopropyl-5-methyl-1H-pyrrole involves its interaction with various molecular targets. The nitrogen atom in the pyrrole ring can participate in hydrogen bonding and coordinate with metal ions, influencing the compound’s reactivity and biological activity. The specific pathways and targets depend on the functional groups attached to the pyrrole ring and the overall molecular structure .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-1H-pyrrole: A simpler pyrrole derivative with a single methyl group.
2-Ethyl-1-methyl-1H-pyrrole: Similar in structure but with different alkyl substituents.
1H-Pyrrole, 2-ethyl-: Lacks the isopropyl and methyl groups present in 2-Ethyl-1-isopropyl-5-methyl-1H-pyrrole
Uniqueness
The presence of both ethyl and isopropyl groups can enhance its lipophilicity and ability to interact with hydrophobic environments, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C10H17N |
---|---|
Molecular Weight |
151.25 g/mol |
IUPAC Name |
2-ethyl-5-methyl-1-propan-2-ylpyrrole |
InChI |
InChI=1S/C10H17N/c1-5-10-7-6-9(4)11(10)8(2)3/h6-8H,5H2,1-4H3 |
InChI Key |
BDKZNXQRDOMGCP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(N1C(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.